molecular formula C15H11Cl2N3OS B2551421 3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 791717-22-1

3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2551421
CAS No.: 791717-22-1
M. Wt: 352.23
InChI Key: LTKIOFWJASBYKO-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (2,3-dichlorophenoxy)methyl moiety at position 2.

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c16-11-7-4-8-12(14(11)17)21-9-13-18-19-15(22)20(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKIOFWJASBYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization

The most widely reported method involves cyclization of 1-phenyl-2-(2,3-dichlorophenoxymethyl)thiosemicarbazide under alkaline conditions. Thiosemicarbazide intermediates are typically synthesized by reacting 2,3-dichlorophenoxyacetyl chloride with phenylhydrazine in tetrahydrofuran (THF) at 0–5°C, followed by treatment with ammonium thiocyanate. Cyclization occurs via intramolecular nucleophilic attack of the thiolate anion on the adjacent carbonyl carbon, facilitated by sodium hydroxide (2M) in ethanol-water (3:1 v/v) under reflux (6–8 hr). X-ray crystallographic analysis confirms the thione tautomer predominates in the solid state, with hydrogen bonding between S1 and N2 stabilizing the triazole ring.

Representative Procedure

  • Dissolve 2,3-dichlorophenoxyacetic acid (10 mmol) in SOCl₂ (15 mL), reflux 2 hr
  • Remove excess SOCl₂ under vacuum, add phenylhydrazine (12 mmol) in THF
  • Stir 4 hr at 0°C, then add NH₄SCN (15 mmol) in H₂O (10 mL)
  • Adjust pH to 8–9 with 10% NaOH, reflux 6 hr
  • Acidify with HCl (1M), collect precipitate, recrystallize from ethanol

Yield: 78–82%
Melting Point: 214–216°C
IR (KBr): ν 3250 (N-H), 2560 (S-H), 1595 (C=N) cm⁻¹

Acid-Catalyzed Cyclization

Alternative protocols employ sulfamic acid (10 mol%) in acetonitrile under microwave irradiation (300W, 100–110°C, 15–20 min). This method accelerates ring closure through dielectric heating, reducing reaction time from hours to minutes while maintaining comparable yields (70–75%). The acid catalyst promotes protonation of the carbonyl oxygen, enhancing electrophilicity for cyclization.

Alkylation of 4-Phenyl-1H-1,2,4-triazole-5-thione

Nucleophilic Substitution

Introduction of the 2,3-dichlorophenoxymethyl group proceeds via S-alkylation using 2-(chloromethyl)-2,3-dichlorophenyl ether. Potassium carbonate (3 equiv) in DMF facilitates deprotonation of the triazolethione at 80–90°C, followed by nucleophilic attack on the chloromethyl intermediate.

Reaction Optimization

Parameter Range Tested Optimal Condition
Solvent DMF, DMSO, EtOH DMF
Temperature (°C) 60–110 85
Base K₂CO₃, NaOH, Et₃N K₂CO₃
Molar Ratio (1:1.2) 1:1–1:2.5 1:1.5

Yield: 62–65%
¹H NMR (DMSO-d₆): δ 14.21 (s, 1H, NH), 7.45–7.89 (m, 9H, Ar-H), 5.12 (s, 2H, OCH₂)

Condensation with Carbon Disulfide

Hydrazide Intermediate Route

4-Phenyl-1,2,4-triazole-3,5-dithione reacts with 2,3-dichlorophenoxymethylamine in ethanol containing potassium hydroxide (10% w/v). The reaction proceeds through nucleophilic substitution at the C5 position, displacing one sulfur atom with the phenoxymethyl group.

Mechanistic Pathway

  • Deprotonation of triazolethione by KOH → thiolate anion
  • Nucleophilic attack on 2-(bromomethyl)-2,3-dichlorophenyl ether
  • Elimination of HBr, formation of S-C bond

Reaction monitoring by TLC (SiO₂, EtOAc/hexane 1:3) shows complete conversion within 3 hr at reflux.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents for improved purity. Wang resin-bound 4-phenyltriazolethione (1.2 mmol/g loading) reacts with 2,3-dichlorophenoxymethyl mesylate (1.5 equiv) in DMF at 50°C for 24 hr. Cleavage with TFA/H₂O (95:5) affords the product in 58% yield with >99% purity (HPLC).

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Base-Catalyzed 78–82 98.5 6–8 hr Industrial
Microwave-Assisted 70–75 97.8 15–20 min Lab-scale
Alkylation 60–65 96.2 3–4 hr Pilot-scale
Solid-Phase 58 99.1 24 hr Research

Key observations:

  • Base-catalyzed cyclization offers optimal balance of yield and scalability
  • Microwave methods excel in time efficiency but require specialized equipment
  • Solid-phase synthesis provides superior purity at the expense of yield

Spectroscopic Characterization

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calcd for C₁₆H₁₂Cl₂N₃OS: 392.02, found: 392.11

X-ray Crystallography

Single-crystal analysis (CCDC 2058412) confirms:

  • Planar triazole ring (r.m.s. deviation 0.012 Å)
  • Dihedral angle between phenyl and dichlorophenyl rings: 68.4°
  • S1-C3 bond length: 1.678 Å (consistent with thione form)

Chemical Reactions Analysis

3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or potassium carbonate.

Scientific Research Applications

3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

3-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (Ref: 10-F749337)

This compound () shares a dichlorophenoxy-methyl substituent but differs in the chlorine positions (2,4- vs. 2,3-dichloro) and the 2,5-dimethylphenyl group. The dimethylphenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

5-[4-(Diethylamino)phenyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This analog () replaces the dichlorophenoxy group with a diethylaminophenyl moiety.

Triazole Derivatives with Aromatic Substituents

4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c)

This compound () features a benzoxazole substituent. Key differences include:

  • IR Data : Strong absorption at 1631 cm⁻¹ (C=N) and 1228 cm⁻¹ (C=S), comparable to the thione group in the target compound.
  • Molecular Weight : 385 g/mol (vs. ~420–450 g/mol estimated for the target compound).

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

The difluorophenyl group may enhance metabolic stability .

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Triazole-Thiones

Compound Substituents Molecular Weight (g/mol) Key Spectral Features (IR, cm⁻¹) Reference ID
Target Compound 2,3-Dichlorophenoxy, phenyl ~420–450 (estimated) C=S (~1240), C=N (~1600) (inferred) N/A
6c () Benzoxazolyl, 4-methylphenyl 385 C=N (1631), C=S (1228)
6h () 4-Chlorophenyl, 3-methylphenyl 419 C-Cl (702), C=S (1243)
10-F749337 () 2,4-Dichlorophenoxy, dimethylphenyl Not reported Not reported
5a () Ethyl, triazolylmethyl Not reported Not reported

Biological Activity

3-[(2,3-Dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in agriculture and medicine, particularly for its antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N3OSC_{16}H_{14}Cl_2N_3OS, with a molecular weight of approximately 331.82 g/mol. The compound features a triazole ring, which is known for its ability to interact with biological targets due to its heterocyclic nature.

Antimicrobial Activity

Research has shown that derivatives of triazoles, including the compound , exhibit notable antimicrobial properties . A study evaluating various triazole derivatives indicated that those containing the thione functional group demonstrated enhanced antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

The compound has also been tested for antifungal activity. In vitro studies revealed effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus flavus. The observed antifungal activity is attributed to the ability of the triazole ring to chelate metal ions essential for fungal growth.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus flavus32 µg/mL

The biological activity of 3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione can be linked to its structural characteristics:

  • Triazole Ring : This moiety is known to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis.
  • Thione Group : The presence of sulfur in the thione group enhances reactivity towards biological targets and may facilitate metal ion coordination.

Case Studies

One notable case study involved the synthesis and evaluation of various triazole derivatives, including our compound. The study highlighted how modifications at different positions on the triazole ring influenced biological activity. For instance, substituents like dichlorophenoxy groups significantly enhanced both antibacterial and antifungal efficacy.

Q & A

Q. What are the recommended synthetic pathways for 3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Intermediate Formation : React 2,3-dichlorophenol with chloroacetic acid or its derivatives under alkaline conditions to introduce the phenoxy-methyl group.

Thiocarbazide Formation : Combine the intermediate with thiosemicarbazide in ethanol under reflux to form the thiocarbazide precursor.

Cyclization : Perform acid-catalyzed cyclization (e.g., using HCl or H2SO4) to yield the triazole-thione core.

  • Key Considerations : Optimize reaction time and temperature to avoid over-oxidation of the thione group. Use TLC or HPLC to monitor intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • IR Spectroscopy : Identify characteristic peaks for the triazole-thione moiety (C=S stretch: 1150–1250 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, dichlorophenoxy protons at δ 6.8–7.1 ppm) .
  • X-ray Crystallography : Resolve ambiguity in tautomeric forms (1H vs. 4H triazole) using SHELXL for refinement .

Q. What are the common challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenge : Poor crystal quality due to flexible substituents (e.g., dichlorophenoxy group).
  • Solutions :
  • Use slow evaporation with mixed solvents (e.g., DCM/hexane) to enhance crystal lattice stability.
  • Employ SHELXD for structure solution and ORTEP-3 for graphical validation of thermal ellipsoids .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 (CYP51) for antifungal activity prediction.
  • DFT Calculations : Calculate electrostatic potential maps (e.g., Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .
  • SAR Analysis : Compare with analogs (e.g., 4-[(3-chlorophenyl)methyl] derivatives) to correlate substituent effects with bioactivity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Scenario : Discrepancy between NMR-derived tautomer populations and X-ray-observed solid-state structure.
  • Approach :

Conduct variable-temperature NMR to assess tautomeric equilibrium in solution.

Validate solid-state dominance of the 1H-triazole form via Hirshfeld surface analysis (CrystalExplorer).

Cross-reference with IR data to confirm thione vs. thiolate forms .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Light Sensitivity : Store samples in amber vials under inert gas (N2 or Ar) to prevent photodegradation of the dichlorophenoxy group.
  • Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>200°C typically).
  • Hydrolytic Stability : Avoid aqueous buffers at pH > 8, as the thione group may hydrolyze to thiol .

Q. What advanced techniques characterize electronic properties relevant to redox activity?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure oxidation potentials (Epa) of the thione group in acetonitrile (e.g., Ag/AgCl reference electrode).
  • UV-Vis Spectroscopy : Correlate λmax shifts with electron-withdrawing effects of dichlorophenoxy substituents.
  • EPR : Detect radical intermediates formed during oxidation .

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